molecular formula C13H15N5 B1500191 3,4,7,8-Tetramethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine CAS No. 210049-21-1

3,4,7,8-Tetramethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine

Cat. No.: B1500191
CAS No.: 210049-21-1
M. Wt: 243.28 g/mol
InChI Key: MCFPPHKNJUOYBX-ALWQSETLSA-N
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Description

3,4,7,8-Tetramethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine is a complex organic compound characterized by its unique molecular structure This compound belongs to the quinoxaline family, which consists of fused benzene and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,7,8-Tetramethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine typically involves multiple steps, starting with the formation of the quinoxaline core. One common synthetic route includes the condensation of 1,2-diamines with 1,2-diketones under acidic conditions. The reaction conditions often require high temperatures and the presence of a catalyst to facilitate the formation of the imidazoquinoxaline ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4,7,8-Tetramethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce different substituents onto the quinoxaline ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and physical properties, making them suitable for various applications.

Scientific Research Applications

Chemistry

In chemistry, 3,4,7,8-Tetramethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound has been studied for its potential biological activities. It may serve as a ligand for various receptors or enzymes, influencing biological processes.

Medicine

The compound's potential medicinal applications include its use as a lead compound in drug discovery. It may exhibit pharmacological properties that make it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound can be used in the production of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism by which 3,4,7,8-Tetramethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3,4,7,8-Tetramethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine is unique due to its specific substitution pattern and structural features. Similar compounds include other quinoxaline derivatives, such as 3,4,7,8-Tetramethyl-1,10-phenanthroline and various imidazoquinoxaline analogs. These compounds share the quinoxaline core but differ in their substitution patterns and functional groups, leading to different chemical and biological properties.

List of Similar Compounds

  • 3,4,7,8-Tetramethyl-1,10-phenanthroline

  • Imidazoquinoxaline analogs

  • Other substituted quinoxaline derivatives

Properties

IUPAC Name

3,4,7,8-tetramethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5/c1-6-5-9-10(16-8(3)7(2)15-9)11-12(6)18(4)13(14)17-11/h5H,1-4H3,(H2,14,17)/i13+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFPPHKNJUOYBX-ALWQSETLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N=C2C3=C1N(C(=N3)N)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(N=C2C3=C1N([14C](=N3)N)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661783
Record name 3,4,7,8-Tetramethyl(2-~14~C)-3H-imidazo[4,5-f]quinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210049-21-1
Record name 3H-Imidazo[4,5-f]quinoxalin-2-amine-2-14C, 3,4,7,8-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210049-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,7,8-Tetramethyl(2-~14~C)-3H-imidazo[4,5-f]quinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,7,8-Tetramethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine
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3,4,7,8-Tetramethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine
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3,4,7,8-Tetramethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine
Reactant of Route 4
3,4,7,8-Tetramethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine
Reactant of Route 5
3,4,7,8-Tetramethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine
Reactant of Route 6
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3,4,7,8-Tetramethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine

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